(S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane
Overview
Description
(S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane is a chiral compound with significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, including a fluorine atom and a chiral center, which contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzophenone and methylamine.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, often employing chiral catalysts or resolving agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Optimization of Reaction Conditions: Ensuring high yield and purity through the optimization of reaction parameters such as temperature, pressure, and solvent choice.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Azides, cyanides.
Scientific Research Applications
(S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects.
Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical events, influencing cellular signaling pathways and resulting in therapeutic or biological outcomes.
Comparison with Similar Compounds
®-(+)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane: The enantiomer of the compound with different stereochemistry.
2-Amino-1-fluoro-1,1-diphenylbutane: A structurally similar compound lacking the methyl group.
2-Amino-3-methyl-1,1-diphenylbutane: A compound similar in structure but without the fluorine atom.
Uniqueness: (S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane is unique due to its specific combination of a chiral center, a fluorine atom, and a diphenylbutane backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S)-1-fluoro-3-methyl-1,1-diphenylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN/c1-13(2)16(19)17(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,19H2,1-2H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIXRSWLVFUMCB-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584244 | |
Record name | (2S)-1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290352-01-1 | |
Record name | (2S)-1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 290352-01-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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